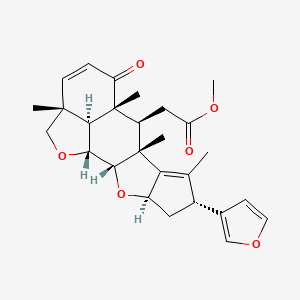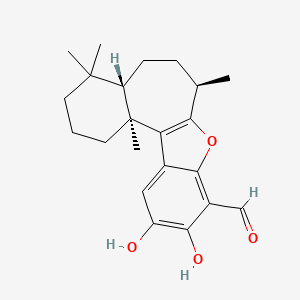
Liphagal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Liphagal is a meroterpenoid isolated from the marine sponge Aka coralliphaga and has been shown to exhibit inhibitory activity against phosphatidylinositol-3-OH kinase. It has a role as a metabolite and an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor. It is a meroterpenoid, an organic heterotetracyclic compound, a polyphenol, an aldehyde and a cyclic ether.
Aplicaciones Científicas De Investigación
Isolation and Structure of Liphagal
Liphagal, a selective inhibitor of PI3K alpha, was isolated from the marine sponge Aka coralliphaga. Its unique "liphagane" meroterpenoid carbon skeleton represents a new structural class for this type of compound. The isolation and structural elucidation of Liphagal has been a significant step in understanding its potential applications in scientific research (Marion et al., 2006).
Synthesis and Drug Development
Efforts in synthesizing Liphagal have highlighted its role as a potent and selective inhibitor of PI3Kα (p110α), a key player in oncological drug development. The synthesis of key intermediates used in Liphagal synthesis is crucial for creating Liphagal-based chemical entities for drug discovery (Deore et al., 2010).
Biosynthesis and Total Synthesis
The biosynthetically inspired synthesis of Liphagal, achieved from (+)-sclareolide, has been significant in understanding the natural production of this compound. This process involves biomimetic ring expansion and is key in the study of natural product synthesis (George et al., 2010).
Inhibitory Activity and Anticancer Potential
Liphagal exhibits potent and selective inhibitory activity against phosphoinositide 3-kinase α (PI3Kα). This activity positions Liphagal as a promising candidate for the development of novel molecular targeted anticancer agents. The focus on its total syntheses and methodologies reflects its potential in scientific research and drug development (Narita & Katoh, 2018).
Computational Studies
Computational studies have played a role in understanding Liphagal's interaction with PI3Kα. Molecular docking and dynamics simulations have been used to explore the binding behaviors of Liphagal, providing insights for the design of more potent analogs (Gao et al., 2016).
Biomimetic Conversion and Structure Revision
Studies on the biomimetic conversion of siphonodictyal B into Liphagal have led to a reassigned structure for siphonodictyal B. This research not only aids in understanding Liphagal's biosynthesis but also contributes to the broader field of natural product chemistry (Markwell-Heys et al., 2015).
Analogues for PI3K Inhibition
The synthesis and evaluation of Liphagal analogues for PI3K inhibition is part of ongoing research aimed at developing new isoform-selective PI3K inhibitors. This work includes the enhancement of chemical stability and potency compared to the natural product, illustrating Liphagal's role in medicinal chemistry (Pereira et al., 2010).
Propiedades
Fórmula molecular |
C22H28O4 |
|---|---|
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
(2S,7S,10R)-15,16-dihydroxy-2,6,6,10-tetramethyl-12-oxatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),13,15,17-tetraene-14-carbaldehyde |
InChI |
InChI=1S/C22H28O4/c1-12-6-7-16-21(2,3)8-5-9-22(16,4)17-13-10-15(24)18(25)14(11-23)20(13)26-19(12)17/h10-12,16,24-25H,5-9H2,1-4H3/t12-,16+,22+/m1/s1 |
Clave InChI |
NVDJGYXDFMEUPO-KGFDFFDMSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H]2[C@](CCCC2(C)C)(C3=C1OC4=C(C(=C(C=C34)O)O)C=O)C |
SMILES |
CC1CCC2C(CCCC2(C3=C1OC4=C(C(=C(C=C34)O)O)C=O)C)(C)C |
SMILES canónico |
CC1CCC2C(CCCC2(C3=C1OC4=C(C(=C(C=C34)O)O)C=O)C)(C)C |
Sinónimos |
liphagal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




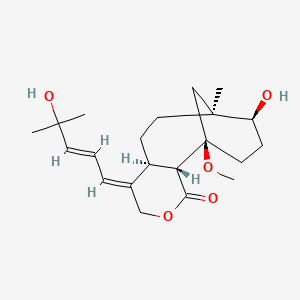
![(1R,3S,5E,9S,11R,13S,14S,15S,17S,21R,23S,25E,27E,31S,32S,33R,35S,36S,37S,39S)-3,11,13,23,33,35-hexahydroxy-9,31-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-15,37-dimethoxy-6,10,14,26,32,36-hexamethyl-8,30,43,44-tetraoxatricyclo[37.3.1.117,21]tetratetraconta-5,19,25,27,41-pentaene-7,29-dione](/img/structure/B1254378.png)
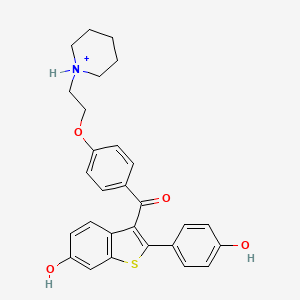

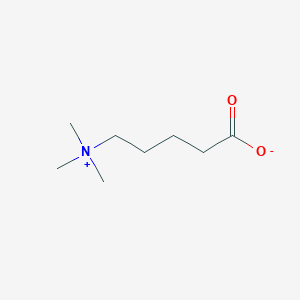

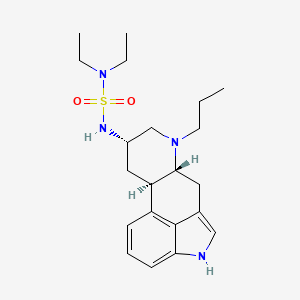
![L-Alanine, 3-[(iodoacetyl)amino]-](/img/structure/B1254387.png)
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enyl-3H-purine-2,6-dione](/img/structure/B1254389.png)
![[N'-[[(2R)-5-[3-(diaminomethylideneamino)propyl]-1-methyl-3,7-dioxo-1,4-diazepan-2-yl]methyl]carbamimidoyl]urea](/img/structure/B1254390.png)
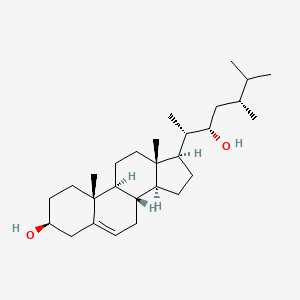
![N-(3,5-dichlorophenyl)-4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzamide](/img/structure/B1254393.png)
